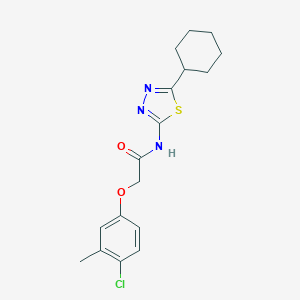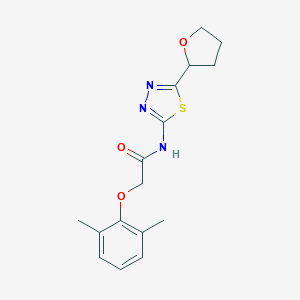![molecular formula C26H37NO B284640 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol CAS No. 17330-09-5](/img/structure/B284640.png)
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is an organic compound with the molecular formula C26H37NO. It is a phenolic compound characterized by the presence of two tert-butyl groups and a piperidinylmethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method is efficient and widely used in industrial settings.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of aluminum phenoxide as a catalyst is crucial for the selective ortho-alkylation of phenol .
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed, using catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenols.
科学的研究の応用
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential to inhibit lipid peroxidation and protect biological membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a stabilizer in fuels, lubricants, and other industrial products to prevent oxidation.
作用機序
The antioxidant properties of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable, non-reactive species .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure but lacks the piperidinylmethyl group.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used antioxidant in food and cosmetics.
2,4-Di-tert-butylphenol: Used in the synthesis of UV stabilizers and antioxidants.
Uniqueness
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is unique due to the presence of the piperidinylmethyl group, which enhances its antioxidant properties and broadens its range of applications compared to other similar compounds .
特性
IUPAC Name |
2,6-ditert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-25(2,3)21-17-20(18-22(24(21)28)26(4,5)6)23(19-13-9-7-10-14-19)27-15-11-8-12-16-27/h7,9-10,13-14,17-18,23,28H,8,11-12,15-16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEXYVSMAAJUCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390782 |
Source


|
| Record name | AP-906/41928027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17330-09-5 |
Source


|
| Record name | AP-906/41928027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)





